molecular formula C10H7Cl2NO B15067289 4-Chloroquinoline-3-carbaldehyde hydrochloride CAS No. 1956355-14-8

4-Chloroquinoline-3-carbaldehyde hydrochloride

Cat. No.: B15067289
CAS No.: 1956355-14-8
M. Wt: 228.07 g/mol
InChI Key: ZSCMWCWDIGEIFX-UHFFFAOYSA-N
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Description

4-Chloroquinoline-3-carbaldehyde hydrochloride (CAS 1956355-14-8) is the hydrochloride salt of a versatile quinoline-based building block prized in organic and medicinal chemistry. With a molecular formula of C10H7Cl2NO and a molecular weight of 228.08 , this compound serves as a crucial synthon for the development of novel heterocyclic systems with potential biological activity. The core quinoline-3-carbaldehyde scaffold is recognized for its role as a key intermediate in constructing complex molecular architectures . Its high utility stems from the presence of two distinct reactive sites: the aldehyde group at the 3-position and the chloro group at the 4-position . The aldehyde functionality is an electrophilic center that readily participates in condensation reactions with nucleophiles like amines and hydrazines, and can undergo Wittig reactions to form alkenes . Concurrently, the chlorine atom is susceptible to nucleophilic substitution or participation in metal-catalyzed cross-coupling reactions, allowing for further structural diversification . This dual reactivity provides a powerful platform for strategic and diversity-oriented synthesis, enabling researchers to create a wide array of polysubstituted quinolines and fused heterocycles, such as pyrazolo[4,3-c]quinolines . These derivatives are of significant interest in the search for new antimicrobial agents and as components in the development of materials with unique photophysical properties for optoelectronics . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

1956355-14-8

Molecular Formula

C10H7Cl2NO

Molecular Weight

228.07 g/mol

IUPAC Name

4-chloroquinoline-3-carbaldehyde;hydrochloride

InChI

InChI=1S/C10H6ClNO.ClH/c11-10-7(6-13)5-12-9-4-2-1-3-8(9)10;/h1-6H;1H

InChI Key

ZSCMWCWDIGEIFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)C=O)Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloroquinoline-3-carbaldehyde hydrochloride typically involves the Meth-Cohn synthesis using Vilsmeier reagent (DMF + POCl3 or PCl5) upon heating . This method is known for its efficiency in producing quinoline derivatives with high yields. The reaction conditions often include the use of catalysts such as piperidine, pyridine, triethylamine, sodium hydroxide, and L-proline .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The scalability of the Meth-Cohn synthesis makes it suitable for industrial applications.

Chemical Reactions Analysis

Structural Reactivity

The compound’s reactivity stems from two key functional groups:

  • Electrophilic aldehyde group at the 3-position, enabling nucleophilic attacks and condensation reactions.

  • Chlorine atom at the 4-position, serving as a leaving group for substitution reactions.

Substitution Reactions

Mechanism : The chlorine atom undergoes nucleophilic aromatic substitution or displacement reactions.

Reagent Conditions Product Yield Reference
Phenol + K₂CO₃DMF, reflux (3.5 h)Phenoxyquinoline-3-carbaldehyde85%
Sodium azide + TBA-HSDMSO, 50°C (2 h)Tetrazolo[1,5-a]quinoline-4-carbaldehyde84%

Key Observations :

  • Substitution with phenol replaces the chlorine atom with a phenoxy group under basic conditions .

  • Reaction with sodium azide introduces a tetrazolo ring via nucleophilic displacement .

Condensation Reactions

Mechanism : The aldehyde group reacts with nucleophiles (e.g., amines, hydrazines) to form imine derivatives.

Reagent Conditions Product Reference
Hydrazine hydrateEthanol, reflux (5–7 h)Pyrazoloquinolines
Ylides (from phosphonium salts)In situ ylide formation, followed by reactionStyrylquinolines

Key Observations :

  • Reaction with hydrazine hydrate forms hydrazone intermediates, which cyclize to heterocyclic pyrazoloquinolines .

  • Wittig-like reactions with ylides yield styrylquinolines, expanding conjugation in the molecule .

Cyclization Reactions

Mechanism : Intramolecular or intermolecular reactions form fused heterocyclic systems.

Reaction Type Reagent Conditions Product Reference
Pyrazoloquinoline formationHydrazine hydrateEthanol, reflux (5–7 h)Pyrazoloquinolines
Tetrazoloquinoline formationSodium azide + TBA-HSDMSO, 50°C (2 h)Tetrazolo[1,5-a]quinoline-4-carbaldehyde

Key Observations :

  • Hydrazine derivatives undergo cyclization to form pyrazoloquinolines, a biologically active scaffold .

  • Sodium azide-mediated substitution enables tetrazolo ring formation, enhancing nitrogen content in the molecule .

Cross-Coupling Reactions

While not explicitly detailed in the provided sources, the chlorine atom’s potential for palladium

Scientific Research Applications

4-Chloroquinoline-3-carbaldehyde hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloroquinoline-3-carbaldehyde hydrochloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their structure and function. This interaction can disrupt biological pathways, making it a valuable tool in studying cellular processes and developing new therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2-Chloro-6-substituted Quinoline-3-carbaldehydes

These compounds feature chlorine at position 2 and variable substituents (e.g., methyl, phenyl) at position 4. Unlike 4-chloroquinoline-3-carbaldehyde, their substitution patterns alter electronic properties, influencing reactivity in hydrazine coupling reactions .

1,3-Diarylpyrazole-4-carbaldehydes

These lack the quinoline backbone but share the aldehyde functional group. Their pyrazole ring enhances π-stacking interactions, making them potent in antimalarial and anticancer studies compared to quinoline-based aldehydes .

Ethyl 2-(Chloromethyl)-4-phenylquinoline-3-carboxylate Hydrochloride

This derivative introduces a chloromethyl group at position 2 and an ethyl carboxylate at position 3.

Pharmacological Activities

Anti-inflammatory Activity

4-Chloroquinoline-3-carbaldehyde derivatives (e.g., chromeno-aldoxime ethers) exhibit 45–60% inhibition of carrageenan-induced edema in rats at 5 mg/kg, comparable to indomethacin (70%) . In contrast, 1,3-diarylpyrazole-4-carbaldehydes show broader activity against inflammatory cytokines (e.g., TNF-α) due to pyrazole’s dual hydrogen-bonding capacity .

Anticancer Potential

Cyclopentaquinoline-acridine hybrids (e.g., compound 3d) demonstrate IC₅₀ values < 10 μM against leukemia cell lines, attributed to DNA intercalation via the acridine moiety . Quinoline-3-carbaldehydes, however, are less potent in this regard.

Biological Activity

4-Chloroquinoline-3-carbaldehyde hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its chemical properties, synthesis methods, and various biological activities, including antioxidant, antimicrobial, and potential anticancer effects.

Chemical Structure and Properties

This compound has the chemical formula CHClNO and features a quinoline structure characterized by a benzene ring fused to a pyridine ring. The presence of a chloro group at the 4-position and an aldehyde group at the 3-position enhances its reactivity and biological activity. The compound typically appears as a colorless to pale yellow crystalline powder.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Cyclization Reactions : Utilizing starting materials that undergo cyclization to form the quinoline structure.
  • Formylation : Introducing the aldehyde group through formylation reactions on the quinoline scaffold.
  • Halogenation : Selective chlorination at the desired position to achieve the final product.

These methods can yield varying purities and yields depending on the reaction conditions employed.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals, which may contribute to its therapeutic applications in preventing oxidative stress-related diseases .

Antimicrobial Activity

The compound has demonstrated notable antimicrobial activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans128

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Potential

Studies have highlighted the potential anticancer properties of this compound. It has been evaluated for its ability to inhibit cancer cell proliferation in various cancer lines. For example, in vitro studies have shown that it can induce apoptosis in certain cancer cells, making it a subject of interest for further research into its mechanisms of action and therapeutic applications .

Case Studies

  • Antioxidant Properties : A study demonstrated that when administered in vitro, this compound significantly reduced oxidative stress markers in cellular models.
  • Antimicrobial Efficacy : In another study, this compound was tested against multiple bacterial strains, showing effective inhibition comparable to standard antibiotics .
  • Anticancer Activity : Research indicated that this compound could inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis, highlighting its potential as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-chloroquinoline-3-carbaldehyde hydrochloride, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis typically involves Vilsmeier-Haack formylation or modified procedures using phosphorus pentachloride (PCl₅) as a chlorinating agent. Key parameters include:

  • Temperature control : Maintaining 60–80°C to balance reactivity and side-product formation .
  • Solvent selection : Polar aprotic solvents like DMF enhance electrophilic substitution at the quinoline ring.
  • Stoichiometric ratios : A 1:1.2 molar ratio of precursor to PCl₅ minimizes unreacted intermediates .
  • Post-reaction workup : Acidic hydrolysis (e.g., HCl) followed by recrystallization in ethanol-water mixtures improves yield and purity .

Q. How can researchers validate the purity of this compound, and what analytical techniques are most effective?

  • Methodological Answer :

  • UV-Vis Spectrophotometry : Detect characteristic absorption bands (e.g., π→π* transitions) at 250–300 nm. Compare extinction coefficients (ε) with literature values to assess purity .
  • HPLC : Use a C18 column with a mobile phase of acetonitrile:water (70:30 v/v) at 1.0 mL/min. Retention times should align with reference standards (±0.2 min tolerance) .
  • Elemental Analysis : Confirm C, H, N, and Cl content within ±0.3% of theoretical values .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Skin/eye protection : Use nitrile gloves and goggles due to potential carcinogenicity and skin absorption risks .
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., PCl₅ byproducts) .
  • Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can mechanistic insights into the chlorination and formylation steps be obtained?

  • Methodological Answer :

  • Isotopic labeling : Use ¹³C-labeled DMF in Vilsmeier-Haack reactions to trace formyl group incorporation via NMR .
  • Kinetic studies : Monitor reaction progress via in-situ FTIR to identify rate-determining steps (e.g., PCl₅ activation of the formylating agent) .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict regioselectivity in chlorination .

Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. XRD) for structural confirmation?

  • Methodological Answer :

  • Cross-validation : Compare XRD-derived bond lengths/angles (e.g., C-Cl = 1.73–1.75 Å) with NMR coupling constants (³J_H-H) .
  • Dynamic NMR : Resolve conformational ambiguities in solution by varying temperature (e.g., 25–60°C) to observe splitting patterns .
  • SHELX refinement : Use SHELXL-2018 for crystallographic data to refine occupancy and thermal parameters, reducing R-factor discrepancies (<5%) .

Q. How can researchers optimize crystallization conditions for single-crystal XRD studies?

  • Methodological Answer :

  • Solvent screening : Test mixed solvents (e.g., dichloromethane:hexane) for slow evaporation at 4°C .
  • Seeding : Introduce microcrystals to induce controlled nucleation.
  • Cryoprotection : Use glycerol (20% v/v) to prevent ice formation during data collection at 100 K .

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